7-methyl-2-benzofuran-1(3H)-one

Description

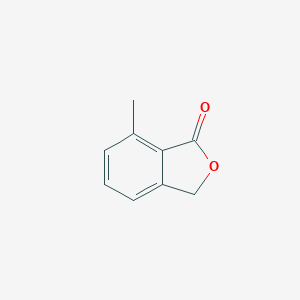

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-3-2-4-7-5-11-9(10)8(6)7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLQEQHQWZHUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348596 | |

| Record name | 7-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2211-84-9 | |

| Record name | 7-Methylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Methyl-2-Benzofuran-1(3H)-one from o-Cresol

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 7-methyl-2-benzofuran-1(3H)-one, a valuable heterocyclic scaffold, commencing from the readily available starting material, o-cresol. The synthetic strategy is a robust two-step process involving an initial O-alkylation followed by an acid-catalyzed intramolecular cyclization. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical reaction parameters to ensure reproducibility and high yield. The content is structured to serve researchers, chemists, and drug development professionals by combining theoretical rationale with practical, actionable laboratory instructions.

Introduction and Strategic Overview

Benzofuranones are a significant class of oxygen-containing heterocycles that form the core structure of numerous natural products and pharmacologically active compounds. Their synthesis is a subject of ongoing interest in medicinal and organic chemistry. The target molecule, this compound, is synthesized from o-cresol via a logical and efficient pathway that leverages classical organic transformations.

The chosen strategy involves two key transformations:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of o-cresol is alkylated using an ethyl haloacetate (e.g., ethyl bromoacetate). This reaction introduces the necessary two-carbon side chain that will ultimately form the lactone ring.

-

Intramolecular Friedel-Crafts Acylation (Lactonization): The resulting phenoxyacetate intermediate undergoes an acid-catalyzed intramolecular cyclization. This electrophilic aromatic substitution reaction forms the five-membered lactone ring, yielding the target benzofuranone.

This approach is advantageous due to the commercial availability of the starting materials, the reliability of the reactions, and the straightforward nature of the procedures.

Overall Synthetic Workflow

The synthesis proceeds from o-cresol to the final product through a key intermediate, ethyl 2-(o-tolyloxy)acetate.

Mechanistic Rationale and Key Considerations

A thorough understanding of the reaction mechanisms and the factors influencing regioselectivity is crucial for the successful execution of this synthesis.

Step 1: O-Alkylation of o-Cresol

The first step is a classic Williamson ether synthesis. o-Cresol, a weak acid, is first deprotonated by a suitable base to form the more nucleophilic o-cresolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form ethyl 2-(o-tolyloxy)acetate.

Causality of Experimental Choices:

-

Base Selection: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the phenol but mild enough to prevent side reactions like the hydrolysis of the ethyl ester. The use of stronger bases like sodium hydride is possible but requires stricter anhydrous conditions.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.[1]

-

Ambident Nucleophile: The phenolate ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the ring (C-alkylation).[2] However, O-alkylation is generally favored under the described conditions (polar aprotic solvent, potassium salt), as the negative charge is more concentrated on the highly electronegative oxygen atom.[2]

Step 2: Intramolecular Friedel-Crafts Cyclization

This step is the critical ring-forming reaction. It proceeds via an intramolecular electrophilic aromatic substitution. While a true Friedel-Crafts "acylation" typically involves an acyl halide or anhydride, this lactonization is mechanistically analogous. The reaction can be catalyzed by a variety of strong acids.

Mechanism Pathway:

-

Activation: The acid catalyst (e.g., polyphosphoric acid, H₂SO₄) protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon significantly more electrophilic.

-

Electrophilic Attack: The activated carbonyl group is attacked by the electron-rich aromatic ring.

-

Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to restore the aromaticity of the benzene ring.

-

Lactonization: The ethoxy group is eliminated (as ethanol) to form the stable five-membered lactone ring.

Regioselectivity: The cyclization must occur at the position ortho to the ether linkage to form the desired benzofuranone. The ether oxygen is a powerful ortho, para-directing group due to its ability to donate a lone pair of electrons and stabilize the sigma complex. The methyl group is also an ortho, para-director, but the alkoxy group's directing effect is stronger. Therefore, cyclization is strongly favored at the C6 position of the phenoxyacetate (ortho to the oxygen), leading to the 7-methyl substituted product.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of Ethyl 2-(o-tolyloxy)acetate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. |

| o-Cresol | 108.14 | 10.81 g | 100 | 1.0 |

| Ethyl Bromoacetate | 167.00 | 20.04 g | 120 | 1.2 |

| Potassium Carbonate | 138.21 | 27.64 g | 200 | 2.0 |

| Acetone | 58.08 | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (10.81 g, 100 mmol) and acetone (200 mL).

-

Add anhydrous potassium carbonate (27.64 g, 200 mmol) to the solution. The mixture will become a suspension.

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add ethyl bromoacetate (20.04 g, 120 mmol) dropwise to the stirring suspension over 10-15 minutes.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain reflux for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the inorganic solids (potassium carbonate and potassium bromide) by vacuum filtration, washing the solid cake with a small amount of fresh acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting crude oil in diethyl ether (150 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted o-cresol, followed by deionized water (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 2-(o-tolyloxy)acetate as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Ethyl 2-(o-tolyloxy)acetate | 194.23 | 9.71 g | 50 |

| Polyphosphoric Acid (PPA) | - | ~50 g | - |

Procedure:

-

Place polyphosphoric acid (PPA, ~50 g) into a 100 mL round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 70-80°C on a heating mantle with stirring to ensure it is fluid.

-

Add the ethyl 2-(o-tolyloxy)acetate (9.71 g, 50 mmol) dropwise to the hot, stirring PPA over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature between 90-100°C by controlling the addition rate and external heating.

-

After the addition is complete, continue to stir the reaction mixture at 95°C for 2-3 hours. Monitor the reaction by TLC (quenching a small aliquot in water and extracting with ethyl acetate).

-

Once the reaction is complete, cool the flask slightly and then carefully pour the viscous mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Allow the ice to melt completely, then extract the aqueous suspension with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash them sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any residual acid, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford this compound as a crystalline solid.

Expected Yield: 70-85%

References

A Technical Guide to the Regioselective Synthesis of 7-Methylated Benzofuranones

Abstract

The benzofuranone scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Specifically, the controlled placement of substituents on the aromatic ring is critical for modulating biological activity, making regioselective synthesis a key challenge for chemists in drug development. This in-depth technical guide focuses on the regioselective synthesis of 7-methylated benzofuranones, a substitution pattern that presents unique synthetic hurdles. We will dissect and compare three principal strategies: a modern Diels-Alder/electrocyclization cascade, transition-metal-catalyzed C-H activation, and the classical, yet often problematic, Friedel-Crafts cyclization. This guide moves beyond a simple recitation of procedures to explain the underlying mechanistic principles that govern regioselectivity, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for key methodologies, comparative data tables, and troubleshooting advice are provided to empower researchers to select and execute the optimal synthetic route for their specific needs.

Introduction: The Significance of the 7-Methyl Benzofuranone Core

Benzofuran-2(3H)-ones and their derivatives are integral components of a wide array of bioactive molecules, exhibiting properties that range from anticancer to anti-inflammatory and antimicrobial. The substitution pattern on the benzene ring plays a pivotal role in defining the molecule's interaction with biological targets. The 7-methyl substitution, in particular, can be crucial for enhancing potency, improving metabolic stability, or optimizing pharmacokinetic properties by occupying specific hydrophobic pockets in target enzymes or receptors.

However, the synthesis of 7-substituted benzofuranones is not trivial. Classical synthetic approaches, such as the intramolecular Friedel-Crafts cyclization of a precursor like m-cresoxyacetic acid, are often plagued by poor regioselectivity. The methyl group in the meta position of the precursor directs cyclization to the more activated ortho and para positions (C2 and C4 relative to the methyl group), leading to a mixture of the desired 7-methylbenzofuranone and the undesired 5-methylbenzofuranone isomer. This lack of selectivity necessitates difficult chromatographic separations, reduces overall yield, and complicates scale-up efforts.

This guide addresses this critical challenge by providing a comprehensive analysis of modern synthetic strategies that offer high regiocontrol in the synthesis of 7-methylated benzofuranones. By understanding the mechanistic underpinnings of each approach, researchers can make informed decisions to accelerate their drug discovery and development programs.

Strategic Overview: Pathways to Regiocontrol

The regioselective synthesis of 7-methylbenzofuranone hinges on overcoming the inherent electronic biases of substituted benzene rings. Three primary strategies have emerged, each with a unique approach to directing the crucial C-O or C-C bond formation.

Caption: Comparative overview of synthetic strategies for 7-methylbenzofuranone.

-

Strategy 1: Diels-Alder Based Cascade (The Beaudry Method): This modern approach builds the substituted aromatic ring from acyclic precursors in a highly controlled manner. A [4+2] cycloaddition between a substituted 3-hydroxy-2-pyrone and a nitroalkene bearing an ester group sets the substitution pattern with high fidelity. Subsequent elimination and intramolecular cyclization yield the desired benzofuranone as a single regioisomer.

-

Strategy 2: Palladium-Catalyzed Intramolecular C-H Activation (The Yu/Wang Method): This strategy leverages the directing ability of a native functional group. In a substituted phenylacetic acid, the carboxylic acid group directs a palladium catalyst to activate a specific ortho C-H bond. Subsequent oxidative C-O bond formation forges the lactone ring. The regioselectivity is dictated by the position of the directing group, not the electronic nature of other ring substituents.

-

Strategy 3: Classical Intramolecular Friedel-Crafts Cyclization: This is the most traditional approach, involving the acid-catalyzed cyclization of a phenoxyacetic acid derivative. While straightforward, its success is highly dependent on the electronic directing effects of the substituents on the aromatic ring, often leading to mixtures of regioisomers.

Comparative Analysis of Methodologies

The choice of synthetic route depends on a variety of factors including precursor availability, desired scale, tolerance to functional groups, and, most critically, the required level of regiochemical purity. The following table provides a quantitative comparison of the three main strategies.

| Parameter | Diels-Alder Cascade (Beaudry) | Pd-Catalyzed C-H Activation (Yu/Wang) | Intramolecular Friedel-Crafts |

| Typical Yield | 50-70% (for 7-methyl derivative) | 50-94% (substrate dependent) | Highly variable, often lower due to isomer mixtures |

| Regioselectivity | Excellent (>99:1 for 7-methyl) | Excellent (ortho to directing group) | Poor to Moderate (e.g., ~1:2 to 1:4 for 7- vs 5-isomer) |

| Key Reagents | 3-Hydroxy-4-methyl-2-pyrone, Nitroalkene ester, AlCl₃, TFA | Phenylacetic acid, Pd(OAc)₂, Ligand (e.g., MPAA), Oxidant (e.g., PIDA) | Phenoxyacetic acid, Strong Acid (PPA, H₂SO₄, AlCl₃) |

| Temperature | High (e.g., 120 °C) | Moderate to High (e.g., 80-100 °C) | Variable, can be high |

| Key Advantages | Predictable & high regioselectivity; programmable substitution. | Utilizes native directing group; high functional group tolerance. | Simple reagents; conceptually straightforward. |

| Key Limitations | Requires synthesis of specific pyrone and nitroalkene precursors. | Requires expensive Pd catalyst and specialized ligands; sensitive to steric hindrance near C-H bond. | Poor regiocontrol with meta-substituents; harsh acidic conditions; potential for side reactions. |

Field-Proven Insights & Troubleshooting

Diels-Alder Cascade:

-

Causality: The high regioselectivity is a direct consequence of the concerted nature of the Diels-Alder reaction, where the electronics and sterics of the pyrone and nitroalkene dictate a single cycloaddition outcome. The subsequent retro-Diels-Alder reaction, which eliminates CO₂ and forms the aromatic ring, is irreversible and locks in the substitution pattern before the final lactonization.

-

Potential Side Reactions: Incomplete consumption of the intermediate phenol can be an issue. If the reaction is not driven to completion, a mixture of the phenol and the final benzofuranone will be obtained. Monitoring by TLC is crucial. Another potential issue is the reversibility of the initial Diels-Alder cycloaddition, although the subsequent irreversible steps generally drive the reaction forward.

Pd-Catalyzed C-H Activation:

-

Causality: The regioselectivity is governed by the formation of a thermodynamically stable six-membered palladacycle intermediate, formed by the coordination of the carboxylic acid to the palladium center and subsequent C-H cleavage at the ortho position. This directed metallation overrides the intrinsic electronic preferences of the aromatic ring.

-

Troubleshooting: Catalyst and ligand selection are critical. Mono-N-protected amino acid (MPAA) ligands are often essential to accelerate the C-H cleavage step and prevent catalyst decomposition. The choice of oxidant is also key; it must facilitate the Pd(II)/Pd(IV) cycle and promote the C-O reductive elimination over competing pathways like C-H acetoxylation. Substrates with significant steric hindrance near the target C-H bond may react slowly or not at all.

Intramolecular Friedel-Crafts Cyclization:

-

Causality: The poor regioselectivity with a precursor like 3-methylphenoxyacetic acid is a classic example of electrophilic aromatic substitution rules. The ether oxygen is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. Cyclization at the position ortho to the oxygen and para to the methyl group (leading to the 5-methyl isomer) is electronically favored over cyclization ortho to the oxygen and ortho to the methyl group (leading to the 7-methyl isomer).

-

Troubleshooting: Achieving high selectivity for the 7-methyl isomer via this route is exceptionally challenging. Strategies to overcome this often involve using blocking groups on the more reactive C5 position, which adds steps and complexity to the overall synthesis. Harsh acidic conditions can also lead to undesired side reactions, such as intermolecular condensation or decomposition.

Experimental Protocols

The following protocols are provided as detailed, self-validating workflows for researchers.

Protocol 1: Regioselective Synthesis of 7-Methylbenzofuran-2(3H)-one via Diels-Alder Cascade

This protocol is adapted from the procedure reported by the Beaudry Research Group.

Caption: Workflow for the Diels-Alder cascade synthesis of 7-methylbenzofuranone.

Materials:

-

3-Hydroxy-4-methyl-2H-pyran-2-one (2 equiv)

-

Methyl 3-nitrobut-3-enoate (1 equiv)

-

Butylated hydroxytoluene (BHT) (0.1 equiv)

-

Aluminum chloride (AlCl₃) (0.1 equiv)

-

1,2-Dichlorobenzene (DCB), anhydrous

-

Trifluoroacetic acid (TFA) (0.2 equiv)

-

Argon gas

-

Thick-walled reaction vessel with a screw cap

-

Standard glassware for purification

Procedure:

-

Reaction Setup: To a thick-walled reaction vessel, add 3-hydroxy-4-methyl-2H-pyran-2-one (e.g., 378 mg, 3.0 mmol, 2 equiv), methyl 3-nitrobut-3-enoate (e.g., 290 mg, 2.0 mmol, 1 equiv), BHT (e.g., 44 mg, 0.2 mmol, 0.1 equiv), and AlCl₃ (e.g., 27 mg, 0.2 mmol, 0.1 equiv).

-

Inerting: Flush the vessel with a gentle stream of argon gas for 5 minutes to ensure an inert atmosphere.

-

Solvent and Acid Addition: Add anhydrous DCB to achieve a 0.5 M concentration with respect to the nitroalkene (e.g., 4.0 mL). Add TFA (e.g., 30 µL, 0.4 mmol, 0.2 equiv).

-

Reaction: Quickly and tightly seal the reaction vessel. Place the vessel in a preheated oil bath at 120 °C and stir for 10-16 hours. Monitor the reaction progress by TLC if desired (quenching a small aliquot).

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The reaction mixture can be directly purified without an aqueous workup. Concentrate the mixture under reduced pressure to remove the DCB, and then purify the residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient, such as 20:1) to yield 7-methylbenzofuran-2(3H)-one as a solid. A typical reported yield for a large-scale synthesis is 58%.

Protocol 2: Synthesis of Substituted Benzofuranones via Pd(II)-Catalyzed C-H Activation

This protocol is a representative procedure based on the work of Yu, Wang, and coworkers for the intramolecular lactonization of phenylacetic acids. This method is highly effective for substrates where the desired cyclization is ortho to the directing carboxyl group.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 7-Methyl-2-Benzofuran-1(3H)-one

This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 7-methyl-2-benzofuran-1(3H)-one. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules. By delving into the fundamental principles of mass spectral fragmentation and applying them to this specific molecule, this guide offers a predictive framework for interpreting the mass spectrum of this compound and related compounds.

Introduction: The Significance of Structural Elucidation

This compound belongs to the benzofuranone class of compounds, which are prevalent in numerous natural products and serve as key scaffolds in medicinal chemistry. A thorough understanding of their structure and fragmentation behavior under mass spectrometric conditions is paramount for their unambiguous identification in complex matrices, for metabolism studies, and for quality control in synthetic processes. Electron ionization mass spectrometry remains a cornerstone technique for the analysis of volatile and thermally stable small molecules, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.

Molecular Structure and Key Features

The structure of this compound, with a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol , incorporates several key features that dictate its fragmentation pathway:

-

A Benzene Ring: This aromatic system provides stability to the molecular ion and influences fragmentation through charge delocalization.

-

A Lactone (cyclic ester) Ring: This five-membered ring is a primary site for initial ionization and subsequent fragmentation, often involving the loss of carbon monoxide (CO).

-

A Methyl Group: The methyl substituent on the aromatic ring can participate in fragmentation pathways, including benzylic cleavage.

The interplay of these functional groups under high-energy electron impact leads to a series of characteristic fragment ions.

Proposed Electron Ionization Fragmentation Pathway

Upon entering the ion source of a mass spectrometer, this compound undergoes electron ionization to form a molecular ion (M+•). The general principle of electron ionization is that the energy of the electrons (typically 70 eV) is sufficient to remove an electron from the molecule, with the site of ionization generally being a region of high electron density, such as a lone pair on an oxygen atom or the π-system of the aromatic ring.[1][2] The resulting molecular ion is a radical cation with an m/z of 148.

The energetically unstable molecular ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The proposed major fragmentation pathways are detailed below.

Initial Fragmentation: Loss of Carbon Monoxide

A characteristic fragmentation pathway for lactones is the neutral loss of carbon monoxide (CO) from the molecular ion.[3] This is a thermodynamically favorable process that leads to the formation of a stable radical cation.

Pathway 1: Formation of the [M-CO]+• Ion

Caption: Loss of CO from the molecular ion.

This fragmentation results in a prominent peak at m/z 120 .

Fragmentation of the Aromatic Ring System

The subsequent fragmentation of the m/z 120 ion and other pathways can lead to the cleavage of the aromatic system and the loss of the methyl group.

Pathway 2: Loss of a Hydrogen Radical

The ion at m/z 120 can lose a hydrogen radical to form a stable cation.

Caption: Loss of a hydrogen radical.

This fragmentation would produce an ion at m/z 119 .

Pathway 3: Formation of a Tropylium-like Ion

Another common fragmentation pathway for alkyl-substituted aromatic compounds is the formation of a tropylium ion or a related stable aromatic cation. This can occur through the loss of a formyl radical (CHO•) from the molecular ion, or through a more complex rearrangement. A plausible pathway involves the loss of a methyl radical followed by the loss of two molecules of carbon monoxide. A more direct route from the molecular ion could be the loss of a CHO2 radical. However, a more likely scenario is the loss of a methyl radical from the m/z 120 ion.

A key fragmentation could be the loss of the methyl group followed by CO loss.

Pathway 4: Loss of Methyl Radical and Subsequent CO Loss

Caption: Sequential loss of a methyl radical and CO.

This pathway would result in fragment ions at m/z 133 and m/z 105 . The ion at m/z 105 is a benzoyl cation, which is a very stable and commonly observed fragment in the mass spectra of compounds containing this moiety.

Pathway 5: Retro-Diels-Alder (rDA) Reaction

While less common for this specific ring system, a retro-Diels-Alder reaction could be considered, leading to the fragmentation of the heterocyclic ring. This would involve the cleavage of two bonds in the lactone ring. However, the loss of CO is generally a more dominant pathway for lactones.

Summary of Predicted Fragmentation Pattern

The following table summarizes the proposed key fragment ions, their m/z values, and their predicted relative intensities in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Structure | Formation Pathway | Predicted Relative Intensity |

| 148 | [C9H8O2]+• (Molecular Ion) | Electron Ionization | Moderate |

| 133 | [M - CH3]+ | Loss of a methyl radical | Low to Moderate |

| 120 | [M - CO]+• | Loss of carbon monoxide | High |

| 119 | [M - CO - H]+ | Loss of H• from m/z 120 | Moderate |

| 105 | [C7H5O]+ | Loss of CO from m/z 133 | High (likely base peak) |

| 91 | [C7H7]+ | Tropylium ion, rearrangement | Moderate |

| 77 | [C6H5]+ | Phenyl cation | Moderate |

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the proposed fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To acquire the electron ionization mass spectrum of this compound.

Materials:

-

This compound standard

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 100 µg/mL) in a suitable volatile solvent.

-

-

GC-MS Instrument Parameters:

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless injection depending on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-300

-

Scan Speed: 2 scans/second

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the experimental fragmentation pattern with the proposed pattern in this guide.

-

Experimental Workflow Diagram:

Caption: GC-MS workflow for analyzing this compound.

Conclusion

This technical guide has presented a detailed, theoretically-grounded prediction of the electron ionization mass spectrometry fragmentation pattern of this compound. The proposed pathways, dominated by the loss of carbon monoxide and subsequent fragmentations of the aromatic system, provide a robust framework for the interpretation of experimental data. The provided GC-MS protocol offers a clear methodology for obtaining a high-quality mass spectrum of this compound. By combining theoretical predictions with experimental verification, researchers can confidently identify and characterize this compound and its analogues in various scientific applications.

References

IUPAC name and CAS number for 7-methyl-2-benzofuran-1(3H)-one

An In-Depth Technical Guide to 7-Methyl-2-Benzofuran-1(3H)-one: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a member of the benzofuranone family of heterocyclic compounds. While this specific isomer is not as extensively studied as other members of its class, this document will synthesize the available information and provide expert insights into its chemical characteristics and potential applications in research and drug development. We will begin by elucidating its core identity and a proven synthetic route, followed by a discussion of the known properties and biological activities of the broader benzofuranone class, offering a predictive framework for the scientific exploration of this compound.

Core Compound Identification and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its unambiguous identity and key physical properties.

IUPAC Name and CAS Number

-

IUPAC Name: this compound

-

Synonyms: 7-Methylisobenzofuran-1(3H)-one, 7-Methyl Phthalide[1]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₈O₂ | Calculated |

| Molecular Weight | 148.16 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | Based on related benzofuranones. |

| Melting Point | Not available | Data for the related 3-methyl isomer is 47-52°C.[4] |

| Boiling Point | Not available | Data for the related 3-methyl isomer is 272-274°C.[4] |

| Solubility | Expected to be soluble in organic solvents like ethyl acetate, dichloromethane, and acetone. | General solubility for this class of compounds. |

Synthesis and Characterization

The regioselective synthesis of substituted benzofuranones is a key challenge in organic chemistry. A reliable method for the preparation of this compound has been reported.

Synthetic Workflow

The synthesis involves a reaction between a 3-hydroxy-2-pyrone and a nitroalkene, catalyzed by a Lewis acid. This approach allows for the regioselective construction of the benzofuranone core.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of the Beaudry Research Group at Oregon State University.

Materials:

-

3-Hydroxy-4-methyl-2H-pyran-2-one

-

Methyl 3-nitrobut-3-enoate

-

Butylated hydroxytoluene (BHT)

-

Aluminum chloride (AlCl₃)

-

1,2-Dichlorobenzene (DCB)

-

Trifluoroacetic acid (TFA)

-

Argon gas

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Silica gel for flash column chromatography

Procedure:

-

To a thick-walled reaction vessel, add 3-hydroxy-4-methyl-2H-pyran-2-one (0.4 mmol, 2 equiv), methyl 3-nitrobut-3-enoate (0.2 mmol, 1 equiv), BHT (0.02 mmol, 0.1 equiv), and AlCl₃ (0.02 mmol, 0.1 equiv).

-

Flush the vessel with argon gas for 5 minutes to create an inert atmosphere.

-

Add DCB (0.4 mL, 0.5 M) and TFA (0.04 mmol, 0.2 equiv) to the reaction vessel and seal it quickly.

-

Heat the reaction mixture to 120 °C for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Directly purify the crude product by flash column chromatography on silica gel using a 20:1 mixture of hexanes/EtOAc as the eluent to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methylene protons of the furanone ring, and the methyl protons. The aromatic protons should appear as multiplets in the range of δ 7.0-7.5 ppm. The methylene protons would likely be a singlet around δ 3.7 ppm, and the methyl protons a singlet around δ 2.3 ppm.

-

¹³C NMR: The spectrum should display a characteristic signal for the carbonyl carbon of the lactone at approximately δ 175 ppm. Aromatic carbons would appear in the δ 120-155 ppm region, the methylene carbon around δ 34 ppm, and the methyl carbon around δ 15 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band between 1750-1810 cm⁻¹ is expected, corresponding to the C=O stretching vibration of the five-membered lactone ring. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 148. Common fragmentation patterns for benzofuranones include the loss of CO (28 Da) and the methyl group (15 Da).

Chemical Reactivity and Stability

The reactivity of the benzofuranone core is influenced by the lactone functionality and the aromatic ring.

-

Lactone Reactivity: The lactone can undergo nucleophilic acyl substitution, leading to ring-opening reactions. This is a key consideration in designing experimental conditions, particularly concerning pH and the presence of nucleophiles.

-

Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution. The position of the methyl group and the electronic effects of the fused lactone ring will direct incoming electrophiles.

-

Stability: Benzofuranones are generally stable compounds but can be sensitive to strong acids, bases, and nucleophiles, which can promote hydrolysis of the lactone.

Biological Activity and Potential in Drug Development

While there is a lack of specific biological data for this compound, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities.[5][6][7][8]

Known Activities of the Benzofuran Class

-

Anticancer: Many benzofuran derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerase.[5]

-

Antimicrobial: The benzofuran nucleus is present in several natural and synthetic compounds with significant antibacterial and antifungal properties.[9]

-

Anti-inflammatory: Certain benzofuran derivatives have shown promising anti-inflammatory effects, often linked to the inhibition of key inflammatory mediators.[8][10]

-

Antioxidant: The phenolic nature of some benzofuran precursors and the electronic properties of the ring system can confer antioxidant activity.[5]

Potential Signaling Pathways

The following diagram illustrates a generalized signaling pathway often targeted by anticancer agents, which could be relevant for future studies on this compound.

Caption: A hypothetical mechanism of action for this compound in a cancer cell, targeting the PI3K/Akt/mTOR signaling pathway. Experimental validation is required.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety recommendations for related benzofurans include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust or vapors. Keep away from heat, sparks, and open flames.[11][12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is a synthetically accessible yet understudied member of the medicinally important benzofuranone family. While specific data on its physicochemical properties and biological activity are currently limited, its structural relationship to a class of compounds with proven therapeutic potential makes it an intriguing target for further investigation. Future research should focus on a comprehensive characterization of this compound and an evaluation of its activity in various biological assays, particularly in the areas of oncology, infectious diseases, and inflammation. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery programs.

References

- 1. 7-Methyl Phthalide | 2211-84-9 [chemicalbook.com]

- 2. This compound | 2211-84-9 [sigmaaldrich.com]

- 3. 2211-84-9|7-Methylisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]

- 4. Buy 3-methyl-2-benzofuran-1(3H)-one | 3453-64-3 [smolecule.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 10. easpublisher.com [easpublisher.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Solubility and Stability of 7-Methyl-2-Benzofuran-1(3H)-one in DMSO for Drug Discovery Applications

Introduction

In the landscape of modern drug discovery and development, the characterization of a compound's physicochemical properties is a cornerstone of a successful research campaign. Among these properties, solubility and stability in common solvents are of paramount importance, particularly for compounds intended for high-throughput screening (HTS) and other in vitro assays. Dimethyl sulfoxide (DMSO) is a widely utilized solvent in these applications due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] This guide provides an in-depth technical overview of the methodologies used to assess the solubility and stability of a novel compound, using 7-methyl-2-benzofuran-1(3H)-one as a representative case study. For researchers, scientists, and drug development professionals, a thorough understanding of these principles and experimental protocols is critical for ensuring data integrity and making informed decisions in the progression of potential therapeutic candidates.

While specific experimental data for this compound is not extensively available in public literature, this guide will equip the reader with the fundamental knowledge and practical steps to characterize this and other novel chemical entities.

Part 1: Solubility Assessment in DMSO

A compound's solubility in DMSO dictates the maximum achievable concentration in a stock solution, which is a critical parameter for designing and executing various biological assays.[3] An inaccurate estimation of solubility can lead to compound precipitation, resulting in erroneous assay results and a misinterpretation of a compound's biological activity. The following section outlines a robust protocol for determining the thermodynamic solubility of this compound in DMSO.

Rationale for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[4] This is distinct from kinetic solubility, which is often measured in high-throughput settings and can overestimate the true solubility.[3][4] For lead optimization and in-depth characterization, determining thermodynamic solubility is the gold standard.

Experimental Protocol for Thermodynamic Solubility

This protocol is adapted from established methods for determining the solubility of novel compounds in DMSO.[1]

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

2 mL microcentrifuge tubes

-

Appropriate analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

-

Vortex the mixture vigorously for 5-10 minutes to facilitate dissolution. If the compound dissolves completely, add small, pre-weighed increments of the compound until a solid precipitate remains.[1]

-

-

Equilibration:

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended period ensures that the system reaches thermodynamic equilibrium.[1]

-

-

Separation of Undissolved Solid:

-

Centrifuge the supersaturated solution at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[1]

-

-

Sample Preparation for Analysis:

-

Carefully aspirate a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical instrument. A serial dilution may be necessary.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Presentation and Interpretation

The solubility is reported in units of mass/volume (e.g., mg/mL) or molarity (e.g., mol/L).

| Parameter | Value |

| Compound | This compound |

| Solvent | Anhydrous DMSO |

| Temperature | 25 °C |

| Solubility (mg/mL) | Hypothetical Value |

| Solubility (mM) | Hypothetical Value |

Caption: Table 1. Example of a data summary for the thermodynamic solubility of this compound in DMSO.

Experimental Workflow for Solubility Determination

Caption: Diagram of the thermodynamic solubility experimental workflow.

Part 2: Stability Assessment in DMSO

The chemical stability of a compound in a DMSO stock solution is a critical factor that can significantly impact the reliability and reproducibility of screening data. Degradation of the parent compound can lead to a decrease in its effective concentration and the formation of new entities with potentially confounding biological activities. This section provides a comprehensive guide to assessing the stability of this compound in DMSO.

Potential Degradation Pathways of Benzofuranones

The benzofuranone scaffold, which contains a lactone (cyclic ester) moiety, is susceptible to certain degradation pathways. While specific data for this compound is limited, general chemical principles suggest potential instabilities:

-

Hydrolysis: The lactone ring can be susceptible to hydrolysis, especially in the presence of trace amounts of water, which can be catalyzed by acidic or basic impurities.[5] This would lead to the opening of the lactone ring to form the corresponding hydroxy-carboxylic acid.

-

Oxidation: The benzofuranone ring system may be susceptible to oxidation, particularly if exposed to air and light over extended periods.

-

DMSO-Mediated Reactions: While DMSO is generally considered a stable solvent, it can participate in or mediate certain chemical reactions under specific conditions, although this is less common for stable structures like benzofuranones.

Long-Term Stability Study Protocol

This protocol outlines a systematic approach to evaluating the stability of this compound in a DMSO stock solution over time at various storage conditions.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vials (amber glass or polypropylene)

-

Analytical instrument (HPLC-UV or LC-MS) with a validated stability-indicating method

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

-

Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles for each time point.

-

-

Storage Conditions:

-

Store the aliquots under a matrix of conditions to assess the impact of temperature and light:

-

-80°C (long-term storage control)

-

-20°C (common laboratory storage)

-

4°C (refrigerated storage)

-

Room Temperature (accelerated degradation)

-

Room Temperature with light exposure (photostability)

-

-

-

Time Points:

-

Analyze the samples at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year).

-

-

Analytical Method:

-

At each time point, analyze the samples using a stability-indicating HPLC or LC-MS method. This method should be capable of separating the parent compound from any potential degradants.

-

The analysis should include:

-

Purity Assessment: Determine the peak area percentage of the parent compound.

-

Concentration Measurement: Quantify the concentration of the parent compound against a freshly prepared standard.

-

Degradant Profiling: Identify and, if possible, quantify any new peaks that appear over time.

-

-

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[5][6][7] These studies involve subjecting the compound to harsher conditions than those encountered during routine storage.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).[5]

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[5]

-

Thermal Degradation: Dry heat at a temperature above accelerated stability testing conditions (e.g., 80-100 °C).[5]

-

Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.[5]

Data Presentation and Interpretation

The results of the stability study can be presented in a table summarizing the percentage of the parent compound remaining at each time point and under each storage condition.

| Storage Condition | T=0 | T=1 month | T=3 months | T=6 months |

| -80°C | 100% | 100% | 99.8% | 99.7% |

| -20°C | 100% | 99.5% | 99.1% | 98.5% |

| 4°C | 100% | 98.2% | 96.5% | 94.3% |

| Room Temp. | 100% | 92.1% | 85.4% | 78.2% |

Caption: Table 2. Hypothetical long-term stability data for this compound in DMSO (% parent compound remaining).

Experimental Workflow for Stability Assessment

Caption: Diagram of the long-term stability study experimental workflow.

Conclusion

The systematic evaluation of solubility and stability in DMSO is a non-negotiable step in the early stages of drug discovery. This guide has provided a comprehensive framework for the characterization of novel compounds, using this compound as a model. By adhering to these detailed protocols, researchers can generate high-quality, reliable data that will inform the selection and progression of compounds with the greatest potential for therapeutic success. The principles and methodologies outlined herein are broadly applicable and should serve as a valuable resource for any chemical biology or drug discovery program.

References

A Strategic Approach to the Preliminary Biological Screening of 7-methyl-2-benzofuran-1(3H)-one: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: The Scientific Imperative for Screening 7-methyl-2-benzofuran-1(3H)-one

The benzofuranone scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active natural products and synthetic compounds.[1][2][3][4] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][4][5] The inherent structural versatility of the benzofuranone nucleus allows for facile chemical modification, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[4]

The subject of this guide, this compound, represents a novel, yet uncharacterized, member of this promising class of compounds. The strategic placement of a methyl group at the 7-position of the benzofuranone core may significantly influence its physicochemical properties and, consequently, its biological activity. This technical guide, therefore, outlines a comprehensive and logical workflow for the preliminary in vitro biological screening of this compound. The proposed screening cascade is designed to efficiently probe for a wide range of potential bioactivities, providing a foundational dataset to guide future drug discovery and development efforts.

I. Compound Acquisition and Preparation

Prior to initiating any biological evaluation, the procurement and proper preparation of this compound are paramount.

Synthesis

Should the compound not be commercially available, its synthesis can be approached through established methodologies for benzofuranone construction. A plausible synthetic route involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which allows for the regioselective preparation of benzofuranones.[6] Another common approach is the reaction of appropriately substituted o-hydroxyacetophenones with chloroacetone in the presence of a base like potassium carbonate.[7]

Purity and Characterization

The purity of the synthesized compound must be rigorously assessed to ensure that any observed biological activity is attributable to the target molecule and not to impurities. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and determine the purity of this compound. A purity of ≥95% is recommended for initial biological screening.

Stock Solution Preparation

For in vitro assays, a stock solution of the compound is typically prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). The choice of solvent should be compatible with the subsequent biological assays, and the final concentration of the solvent in the assay medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.

II. A Tiered Approach to Preliminary Biological Screening

A hierarchical screening strategy is proposed to systematically evaluate the biological potential of this compound. This approach commences with broad-spectrum assays to identify general bioactivity, followed by more specific assays to elucidate the nature of the observed effects.

Caption: A tiered workflow for the preliminary biological screening of this compound.

III. Tier 1: Broad-Spectrum Bioactivity Screening

The initial tier of screening aims to cast a wide net to detect any significant biological effects of the compound.

Antimicrobial Screening

Given that many benzofuran derivatives exhibit antimicrobial properties, an initial screen against a panel of clinically relevant microorganisms is warranted.[2][4]

The agar well diffusion method is a cost-effective and widely used technique for preliminary antimicrobial screening.[8][9]

-

Microorganism Preparation: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative), and Candida albicans (fungus)) in appropriate broth media.

-

Inoculum Standardization: Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.[10]

-

Plate Inoculation: Evenly spread 100 µL of the standardized inoculum onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Well Creation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50 µL) of the this compound stock solution (at a high concentration, e.g., 1 mg/mL) into a designated well.

-

Controls: Include a positive control (a standard antibiotic, e.g., tetracycline) and a negative control (the solvent used to dissolve the compound, e.g., DMSO).[11]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity

Benzofuran derivatives are known to possess antioxidant properties.[1][2] The DPPH and ABTS radical scavenging assays are rapid and reliable methods for evaluating antioxidant capacity.[12][13][14]

-

Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Assay Procedure: In a 96-well plate, add 50 µL of various concentrations of this compound to 150 µL of the DPPH solution.[12]

-

Controls: Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Analysis: Measure the absorbance at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = ((Abs_control - Abs_sample) / Abs_control) * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined. A lower IC50 value indicates higher antioxidant activity.[13]

General Cytotoxicity Screening

A preliminary assessment of cytotoxicity against a representative normal cell line is crucial to gauge the compound's general toxicity and to inform the concentration range for subsequent cell-based assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Seed a normal human cell line (e.g., human dermal fibroblasts or HEK-293 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.[15]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at approximately 570 nm. Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that reduces cell viability by 50%, is calculated.

IV. Tier 2: Elucidation of Specific Activities

Based on the results from Tier 1, more specific assays are conducted to further characterize the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

If antimicrobial activity is observed in the agar well diffusion assay, the MIC and MBC/MFC values should be determined to quantify the compound's potency.[16]

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well plate containing the appropriate broth medium.[10]

-

Inoculation: Add a standardized inoculum of the target microorganism to each well.[10]

-

Controls: Include a positive control (microorganism with a standard antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).[10]

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][16]

-

MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells with no visible growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

| Microorganism | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus | Positive | ||

| B. subtilis | Positive | ||

| E. coli | Negative | ||

| K. pneumoniae | Negative | ||

| C. albicans | N/A | ||

| Table 1: Template for Summarizing Antimicrobial Potency Data |

Anti-inflammatory Assays

Benzofuran derivatives have been reported to possess anti-inflammatory properties.[1][4] In vitro assays can provide initial evidence of such activity.

This assay is a simple and rapid method to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[17]

-

Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations and a solution of bovine serum albumin (BSA).

-

Denaturation Induction: Induce denaturation by heating the mixture at approximately 72°C for 5 minutes.

-

Cooling: Cool the mixture to room temperature.

-

Data Analysis: Measure the turbidity of the solution spectrophotometrically at 660 nm.[17] A standard anti-inflammatory drug like diclofenac can be used as a positive control. The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined.

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Anticancer Screening

If this compound exhibits selective cytotoxicity towards cancer cells or if there is a rationale based on the activity of related compounds, a broader screening against a panel of human cancer cell lines is recommended.[3][18][19]

The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.[15][20] It is a reliable and reproducible method for cytotoxicity screening.[21]

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), HCT116 (colon)) in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the compound for 48-72 hours.

-

Cell Fixation: Fix the cells with cold trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Washing: Wash away the unbound dye.

-

Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Data Analysis: Measure the absorbance at approximately 565 nm. The IC50 value for each cell line is determined from the dose-response curve.

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | |

| A549 | Lung Cancer | |

| HepG2 | Liver Cancer | |

| HCT116 | Colon Cancer | |

| Normal Fibroblasts | Normal Connective Tissue | |

| Table 2: Template for Summarizing Anticancer Activity Data |

V. Data Interpretation and Next Steps

The preliminary biological screening will generate a wealth of data that will guide the subsequent stages of drug discovery.

-

Potency and Selectivity: The IC50 and MIC values will provide a measure of the compound's potency. Comparing the activity against different microbial strains, cancer cell lines, and normal cells will reveal its selectivity.

-

Structure-Activity Relationship (SAR): The data obtained for this compound will serve as a crucial data point for building a SAR for this class of compounds.

-

Mechanism of Action Studies: If promising activity is identified, further studies to elucidate the mechanism of action will be warranted. This could involve more specific enzymatic assays, gene expression analysis, or target identification studies.

VI. Conclusion

This technical guide provides a robust and scientifically sound framework for the preliminary biological screening of this compound. By systematically evaluating its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, researchers can efficiently uncover its therapeutic potential and make informed decisions regarding its future development as a potential drug lead. The successful execution of this screening cascade will undoubtedly contribute valuable knowledge to the field of medicinal chemistry and drug discovery.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijsdr.org [ijsdr.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-methyl-2-benzofuran-1(3H)-one | 3453-64-3 [smolecule.com]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 7. mdpi.com [mdpi.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. thomassci.com [thomassci.com]

The Emergence of Methyl-Substituted Benzofuranones: A Technical Guide to Discovery, Synthesis, and Initial Biological Evaluation

Abstract

The benzofuranone core is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds with significant biological activities.[1] The strategic introduction of a methyl group onto this heterocyclic system can profoundly influence its physicochemical properties and pharmacological profile, leading to enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the discovery and initial studies of methyl-substituted benzofuranones, designed for researchers, scientists, and drug development professionals. We will explore the causal relationships behind synthetic strategies, detail key experimental protocols, and present a logical narrative of their early biological evaluations, underscoring the potential of these molecules as promising therapeutic agents.

Introduction: The Significance of Methyl Substitution on the Benzofuranone Scaffold

Benzofuran and its derivatives are fundamental heterocyclic compounds with a wide range of documented biological activities, including anticancer, antiviral, antioxidant, and antifungal properties.[2] The benzofuranone moiety, a keto-containing benzofuran derivative, is a key pharmacophore in numerous clinically relevant molecules.[3] Methyl substitution, a common tactic in medicinal chemistry, offers several advantages. The introduction of a methyl group can:

-

Enhance Binding Affinity: By occupying specific hydrophobic pockets within a biological target.

-

Improve Metabolic Stability: By blocking sites susceptible to metabolic degradation.

-

Modulate Lipophilicity: Influencing cell permeability and overall pharmacokinetic properties.

-

Induce Conformational Constraints: Locking the molecule into a more bioactive conformation.

This guide will focus on the discovery and initial characterization of various methyl-substituted benzofuranone isomers, providing a foundational understanding for their further development.

Synthetic Strategies: Rationale and Methodologies

The synthesis of methyl-substituted benzofuranones can be achieved through several strategic pathways. The choice of a particular synthetic route is often dictated by the desired substitution pattern on both the benzene and the furanone rings.

Synthesis of 3-Methylbenzofuran-2(3H)-one Derivatives

A common approach to synthesizing 3-methylbenzofuran-2-one derivatives involves the reaction of a substituted phenol with an appropriate three-carbon building block. For instance, the reaction of a phenol with α-bromopropionyl bromide can yield the corresponding ester, which can then undergo intramolecular Friedel-Crafts cyclization to afford the desired benzofuranone.

A notable synthetic route to 3-methylbenzofuran-2-carbohydrazide involves the nucleophilic substitution of ethyl 3-methylbenzofuran-2-carboxylate with hydrazine hydrate.[4] This carbohydrazide serves as a versatile intermediate for the synthesis of a variety of derivatives.[4]

Experimental Protocol: Synthesis of 3-Methylbenzofuran-2-carbohydrazide [4]

-

Reaction Setup: To a solution of ethyl 3-methylbenzofuran-2-carboxylate (1.0 eq) in a suitable solvent such as isopropyl alcohol, add hydrazine hydrate (excess, e.g., 5-10 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the desired 3-methylbenzofuran-2-carbohydrazide. Further purification can be achieved by recrystallization if necessary.

Synthesis of 7-Methylbenzofuran-2(3H)-one

A regioselective synthesis of 7-methylbenzofuran-2(3H)-one has been reported through the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one with methyl 3-nitrobut-3-enoate.[5] This method allows for the programmable substitution at various positions of the benzofuranone core.[5]

Experimental Protocol: Large-Scale Synthesis of 7-Methylbenzofuran-2(3H)-one [5]

-

Reactants: Combine 3-hydroxy-4-methyl-2H-pyran-2-one (1.5 eq) and methyl 3-nitrobut-3-enoate (1.0 eq) in a sealed tube.

-

Reaction Conditions: Flush the vessel with an inert gas (e.g., Argon) for 5 minutes. Add a suitable solvent like 1,2-dichlorobenzene (DCB) and a catalytic amount of trifluoroacetic acid (TFA) (0.2 eq). Seal the tube and heat the reaction mixture to 120 °C for 10 hours.[5]

-

Purification: After cooling the reaction mixture to room temperature, directly purify the mixture by flash column chromatography (FCC) on silica gel using a hexanes/EtOAc solvent system (e.g., 20:1) to yield 7-methylbenzofuran-2(3H)-one as a solid.[5]

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of methyl-substituted benzofuranones.

Initial Biological Studies and Structure-Activity Relationships

The initial exploration of the biological activities of methyl-substituted benzofuranones has revealed a diverse range of pharmacological effects, with the position of the methyl group playing a crucial role in determining the specific activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of methyl-substituted benzofuranone derivatives. For example, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6][7][8]

A study on 3-methylbenzofuran derivatives showed that the introduction of a methyl group at the C-3 position of the benzofuran ring significantly increased antiproliferative activity against several cell lines.[9] Specifically, a compound with a methyl group at C-3 and a methoxy group at C-6 exhibited 2-4 times greater potency than the unsubstituted analog.[9]

Table 1: Anticancer Activity of Selected Methyl-Substituted Benzofuran Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [8] |

| Compound 8 | Derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | K562 (Leukemia) | Not specified, but active | [8] |

| Compound 10h | Methyl at C-3, Methoxy at C-6, Amino at C-5 | FM3A/0 (Murine mammary carcinoma) | 0.024 | [9] |

| Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives | 6-methyl, halogenated | A549 (Lung), HepG2 (Liver) | 12.5 - 18.2 | [10] |

Experimental Protocol: MTT Cytotoxicity Assay [6][10]

-

Cell Seeding: Seed human cancer cell lines (e.g., K562, PC3, SW620) in 96-well plates at a density of approximately 5 x 10³ cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values from the dose-response curves.[10]

Antimicrobial Activity

Methyl-substituted benzofuranones have also demonstrated promising antimicrobial properties. For instance, (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives have been evaluated for their activity against various bacterial and fungal strains.[10]

Table 2: Antimicrobial Activity of (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives [10]

| Compound ID | R-group | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 2a | 4-Br | 25 | 50 | 50 |

| 2b | 4-Cl | 25 | 50 | 50 |

| 2d | 4-NO2 | 12.5 | 25 | 25 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Antioxidant Activities

The benzofuranone scaffold is also associated with anti-inflammatory and antioxidant activities.[11][12] The introduction of a methyl group can modulate these properties. For example, 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol has been shown to have protective effects against glutamate-induced oxidative injury.[11]

The antioxidant potential of these compounds can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[12]

Mechanistic Insights: A Glimpse into the Mode of Action

Preliminary studies have begun to unravel the mechanisms by which methyl-substituted benzofuranones exert their biological effects. For some anticancer derivatives, the induction of apoptosis has been identified as a key mechanism.[7][8] For example, certain 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives have been shown to induce apoptosis in leukemia cells, potentially through the generation of reactive oxygen species (ROS).[6][7]

Caption: A simplified proposed mechanism of apoptosis induction by some methyl-substituted benzofuranones.

Conclusion and Future Directions

The discovery and initial studies of methyl-substituted benzofuranones have unveiled a class of compounds with significant and diverse biological potential. The strategic placement of a methyl group on the benzofuranone scaffold has been shown to be a viable strategy for modulating their pharmacological activity, leading to potent anticancer, antimicrobial, and antioxidant agents.

The detailed synthetic protocols and initial biological data presented in this guide provide a solid foundation for further research in this area. Future efforts should focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of methyl-substituted isomers and derivatives to conduct comprehensive structure-activity relationship (SAR) studies.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways responsible for their biological effects.

-